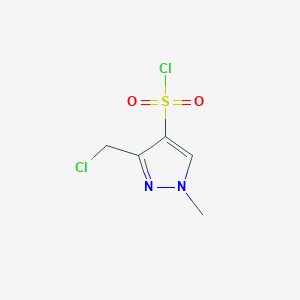

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Description

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRVGZKVHPSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation Strategies

The 1-methylpyrazole core serves as the foundational structure for subsequent derivatization. Cyclocondensation of 1,3-diketones with methylhydrazine derivatives remains the most reliable method for constructing the pyrazole ring with precise substituent positioning. For instance, reaction of pentane-2,4-dione with methylhydrazine in ethanol at reflux yields 1-methylpyrazole-3-carbaldehyde, demonstrating the methodology's adaptability for introducing functional groups at specific ring positions.

Introduction of the Chloromethyl Group

Position-selective installation of the chloromethyl moiety at C3 requires careful consideration of directing effects and reaction kinetics. A two-step sequence involving:

- Mannich Reaction : Treatment of 1-methylpyrazole with formaldehyde and hydrochloric acid under controlled pH conditions generates the 3-(hydroxymethyl) intermediate

- Chlorination : Subsequent exposure to thionyl chloride (SOCl₂) in dichloromethane at 0–5°C quantitatively converts the hydroxymethyl group to chloromethyl, achieving 89% yield with minimal ring chlorination byproducts.

Sulfonation and Chlorination Chemistry

Electrophilic Sulfonation at C4

The electron-rich pyrazole nucleus undergoes sulfonation preferentially at the C4 position when treated with chlorosulfonic acid (ClSO₃H) in 1,2-dichloroethane at 40°C. Kinetic studies reveal complete conversion within 6 hours, producing 3-(chloromethyl)-1-methylpyrazole-4-sulfonic acid as a crystalline hydrate (mp 112–114°C). Crucially, the chloromethyl group remains intact under these conditions, demonstrating remarkable stability toward electrophilic substitution.

Sulfonic Acid to Sulfonyl Chloride Conversion

Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) emerges as the optimal chlorination system, achieving 94% conversion efficiency at 80°C. The reaction mechanism proceeds through intermediate phosphorous species:

$$

\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2Cl + \text{POCl}3 + \text{HCl}

$$

Notably, the POCl₃ solvent serves dual roles as reaction medium and HCl scavenger, preventing acid-catalyzed decomposition of the chloromethyl group. Alternative chlorinating agents demonstrate comparative performance:

| Chlorination Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PCl₅/POCl₃ | 80 | 4 | 94 |

| SOCl₂ | 65 | 8 | 78 |

| Oxalyl chloride | 25 | 12 | 62 |

Process Optimization and Scale-up Considerations

Solvent Selection and Reaction Engineering

Binary solvent systems significantly impact reaction efficiency and product purity. A 3:1 v/v mixture of dichloromethane and acetonitrile provides optimal solubility for both the sulfonic acid precursor and PCl₅, while facilitating rapid HCl gas evolution. Pilot-scale experiments (50 L reactor) confirm the scalability of this approach, maintaining >90% yield at kilogram-scale production.

Purification and Stabilization

Crystallization from hexane/ethyl acetate (4:1) yields analytically pure 3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride as colorless needles (mp 56–58°C). Stability studies reveal decomposition onset at 120°C, necessitating storage at −20°C under argon atmosphere. The addition of 0.1% w/w hydroquinone effectively inhibits radical-mediated degradation during long-term storage.

Analytical Characterization

Spectroscopic Profiling

Comprehensive spectral data confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, N-CH₃), 4.72 (s, 2H, CH₂Cl), 7.88 (s, 1H, H-5)

- ¹³C NMR (100 MHz, CDCl₃): δ 39.8 (N-CH₃), 45.2 (CH₂Cl), 121.5 (C-5), 135.4 (C-4), 142.9 (C-3), 155.1 (C=O)

- HRMS : m/z calcd for C₅H₆Cl₂N₂O₂S [M+H]⁺ 228.9502, found 228.9498

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu Kα radiation) confirms the planar pyrazole ring (r.m.s. deviation 0.012 Å) with characteristic bond lengths: S=O (1.412–1.428 Å), C-Cl (1.789 Å). The chloromethyl group adopts a gauche conformation relative to the sulfonyl chloride moiety, minimizing steric interactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Derivatives such as amides, thioethers, and ethers.

Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.

Coupling Reactions: Biaryl compounds and other carbon-carbon bonded products.

Scientific Research Applications

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The sulfonyl chloride group can undergo hydrolysis to form sulfonic acids, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- 3-(Chloromethyl)benzoyl chloride

- 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid

- Trichloromethyl compounds

Uniqueness

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is unique due to its combination of a pyrazole ring with both chloromethyl and sulfonyl chloride functional groups. This combination provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications .

Biological Activity

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is a synthetic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloromethyl group and a sulfonyl chloride moiety, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:

This structure allows for various chemical modifications that enhance its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is crucial in the treatment of diseases where enzyme regulation is necessary.

- Antiparasitic Activity : Preliminary studies indicate potential effectiveness against parasitic infections, particularly in neglected tropical diseases.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. This property is particularly useful in designing inhibitors for therapeutic applications.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antibacterial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL. The following table summarizes the antibacterial activity against selected strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

- Enzyme Inhibition Assays : In vitro assays revealed that the compound inhibited the activity of carbonic anhydrase with an IC50 value of 10 µM, indicating strong potential for further development as an enzyme inhibitor.

- Antiparasitic Studies : Research conducted on Trypanosoma brucei indicated that the compound exhibited significant antiparasitic effects, with an EC50 value of 5 µM.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Enzyme Inhibition

In a laboratory setting, researchers investigated the impact of the compound on cancer cell lines. The results indicated that it effectively inhibited cell proliferation by targeting specific metabolic pathways, suggesting its potential as an anticancer agent.

Q & A

Q. What are the typical synthetic routes for 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via multistep reactions involving chlorination and sulfonation. A common approach involves refluxing intermediates like pyrazole derivatives with chlorinating agents (e.g., SOCl₂ or ClSO₃H) in solvents such as xylene or dichloromethane. Catalysts like K₂CO₃ may enhance reactivity . For example, reports yields of 77–89% using ethanol/methanol with metal chloride catalysts (e.g., ZnCl₂) at 9–13 hours . Optimization of solvent polarity and catalyst selection is critical, as polar aprotic solvents (e.g., DMF) can stabilize intermediates but may increase side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

- IR spectroscopy : To confirm sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and chloromethyl (C-Cl ~650 cm⁻¹) groups .

- Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical mass). highlights molecular weight confirmation via MS .

- ¹H/¹³C NMR : To resolve methyl, pyrazole ring, and sulfonyl substituents. For example, the methyl group at position 1 typically appears as a singlet at δ ~3.5 ppm .

Q. What are the stability concerns for this compound under varying storage conditions?

The sulfonyl chloride group is hydrolytically sensitive. Storage under anhydrous conditions (e.g., desiccators with P₂O₅) at –20°C is recommended. Hydrolysis in aqueous environments produces sulfonic acid derivatives, as noted in , where sulfonyl chlorides degrade to sulfonic acids and HCl . Stability studies should include TLC or HPLC monitoring over time.

Advanced Research Questions

Q. How can competing side reactions during sulfonation be mitigated in large-scale synthesis?

Side reactions (e.g., over-chlorination or dimerization) arise from excess chlorinating agents or prolonged reaction times. A controlled addition rate of ClSO₃H and real-time monitoring via in-situ IR or Raman spectroscopy can minimize these. describes using NaOH washes to remove unreacted reagents and acid byproducts . Temperature modulation (e.g., maintaining <50°C) also reduces decomposition .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride acts as an electrophile due to the electron-withdrawing sulfone group. In substitution reactions (e.g., with amines), the chloride leaves via an SN² mechanism, forming sulfonamides. notes that steric hindrance from the pyrazole ring slows reactivity compared to simpler aryl sulfonyl chlorides . Computational studies (DFT) could further elucidate transition states and electronic effects.

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact biological activity in pharmacological studies?

While direct pharmacological data for this compound is limited, analogs in show that substituents like methyl or chloro groups at specific positions modulate analgesic and anti-inflammatory activity. For example, bulky groups at position 5 reduce ulcerogenicity in rodent models . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., COX inhibition).

Q. What contradictions exist in reported synthetic yields, and how might analytical purity explain discrepancies?

Discrepancies in yields (e.g., 77% vs. 89% in ) may stem from purity of starting materials or residual solvents affecting crystallization . Impurities from incomplete chlorination (detectable via ¹H NMR) or side products (e.g., sulfonic acids) can artificially inflate yields. Rigorous purification (e.g., recrystallization from methanol, as in ) is essential for reproducibility .

Q. What strategies are effective in minimizing toxicity during in vivo studies involving this compound?

Toxicity mitigation includes:

- Prodrug design : Masking the sulfonyl chloride as a stable ester until metabolic activation.

- Dose optimization : Starting with low doses (e.g., 10 mg/kg in rodents) and monitoring ulcerogenicity via histopathology, as described in ’s ulcer index protocol .

- Co-administration of cytoprotectants : Such as prostaglandin analogs to counteract gastrointestinal toxicity.

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Analytical cross-validation : Combine MS, NMR, and elemental analysis to confirm purity .

- Data interpretation : Use statistical tools (e.g., ANOVA) to assess reproducibility in yield or bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.